molecular formula C17H13F2N3OS2 B2527883 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1021098-34-9

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2527883
CAS RN: 1021098-34-9
M. Wt: 377.43
InChI Key: CXAGTBWFDYTIJY-UHFFFAOYSA-N
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Description

The compound "2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with related structures have been synthesized and evaluated for various biological activities, including as opioid kappa agonists, \u03b23-adrenergic receptor agonists, and antitumor agents .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amino-substituted heterocycles with acylating agents or activated carboxylic acids. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involves the preparation of the thiazole moiety followed by acetylation and further functionalization . Similarly, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives includes a reaction between aminobenzoic acid and aminothiophenol, followed by acetylation and substitution reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For example, the crystal packing of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, is stabilized by hydrogen bonds and was investigated using DFT methods . Another study reported the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which are V-shaped and feature intermolecular interactions that generate 3-D arrays .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through reactions with DNA bases, as demonstrated by the electrophilicity-based charge transfer method used to examine interactions between a cyanothiophenyl acetamide derivative and DNA bases . The presence of amino groups and other reactive functionalities in these molecules suggests potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of various functional groups. The heterocyclic rings and substituents like fluorine atoms can affect the lipophilicity, solubility, and overall reactivity of the molecules. The antimicrobial and antioxidant activities of some of these compounds have been evaluated, indicating their potential for biological applications .

Scientific Research Applications

Synthesis and Antitumor Activity

One significant area of application is in the synthesis and evaluation of antitumor activity. For example, derivatives of benzothiazole, bearing different heterocyclic rings, have been synthesized for their potential antitumor effects. These compounds, including variations similar to the queried chemical structure, were screened against human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities

Another study synthesized novel triazole compounds containing the thioamide group, which includes structures akin to the compound . These synthesized compounds exhibited antifungal and plant growth regulating activities, highlighting the versatility of thioamide-bearing compounds in biological applications (Li Fa-qian et al., 2005).

Structural and Molecular Studies

Structural analysis of related compounds provides insights into the intermolecular interactions that stabilize their configurations. For instance, studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have explored the 'V' shaped molecular structure and the various intermolecular hydrogen bonds and interactions, offering a deeper understanding of how these compounds' structures relate to their function (Boechat et al., 2011).

Antimicrobial and Quantum Calculations

Further research includes the synthesis of sulphonamide derivatives showing good antimicrobial activity, with computational calculations correlating experimental data and theoretical predictions. This highlights the compound's role in developing antimicrobial agents and the importance of quantum chemical calculations in understanding their reactivity and action mechanism (Fahim & Ismael, 2019).

Anticancer Agents

Additionally, derivatives of 5-methyl-4-phenylthiazole, akin to the queried compound, have been synthesized and evaluated as anticancer agents, indicating the potential of such structures in therapeutic applications against cancer (Evren et al., 2019).

properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c18-11-6-7-13(12(19)8-11)21-14(23)9-24-17-22-15(16(20)25-17)10-4-2-1-3-5-10/h1-8H,9,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGTBWFDYTIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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